4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
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Overview
Description
4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, 4-isopropylbenzaldehyde, and appropriate amines. The reaction conditions may involve:
Condensation Reactions: Using catalysts such as p-toluenesulfonic acid or other acidic catalysts.
Cyclization Reactions: Employing reagents like phosphorus oxychloride or other cyclizing agents.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Continuous Flow Reactors: For better control over reaction parameters.
Purification Techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reacting with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
- 4-(4-Chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole
Uniqueness
4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C27H27N3O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-2-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C27H27N3O/c1-4-31-22-15-13-21(14-16-22)26-17-24(20-11-9-19(10-12-20)18(2)3)29-27-28-23-7-5-6-8-25(23)30(26)27/h5-18,26H,4H2,1-3H3,(H,28,29) |
InChI Key |
LTGPJZZKNJRPCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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